1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer
Description
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Properties
IUPAC Name |
6-amino-1',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3,4-dihydro-1H-isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2F6N8/c29-20-7-15(27(31,32)33)10-41-23(20)43-5-2-25(3-6-43)19-12-44(24-21(30)8-16(11-42-24)28(34,35)36)4-1-17(19)18(9-37)22(40)26(25,13-38)14-39/h7-8,10-11H,1-6,12,40H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSZQKWTXXUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(C(C23CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)(C#N)C#N)N)C#N)C5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2F6N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₄ClF₃N₃
- Molecular Weight : 300.74 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. The following sections detail specific activities and findings.
Antitumor Activity
Several studies have investigated the antitumor properties of the compound. It has been shown to inhibit tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 32 µg/mL | Bacteriostatic |
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to reduce oxidative stress in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells.
- Oxidative Stress Reduction : Protects neuronal cells from damage.
- Membrane Disruption : Alters bacterial cell membrane integrity leading to cell death.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased markers for apoptosis.
- Neuroprotection Study : Research involving neuronal cell lines indicated that treatment with the compound reduced levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
